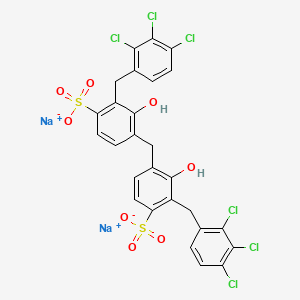
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, trichlorophenyl, and benzenesulphonate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of trichlorophenylmethanol with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. This intermediate is then reacted with formaldehyde and sodium hydroxide to introduce the methylene bridge and form the final disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The key steps include the careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to remove impurities and obtain the desired compound.
化学反应分析
Types of Reactions
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichlorophenyl groups can be reduced to form less chlorinated derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of sulfonate derivatives.
科学研究应用
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its trichlorophenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The trichlorophenyl groups may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) can be compared with other similar compounds, such as:
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its luminescent properties and used in light-emitting devices.
Sulfonated phenylmethanes: Used in various industrial applications as surfactants and detergents.
属性
CAS 编号 |
90604-81-2 |
|---|---|
分子式 |
C27H16Cl6Na2O8S2 |
分子量 |
791.2 g/mol |
IUPAC 名称 |
disodium;3-hydroxy-4-[[2-hydroxy-4-sulfonato-3-[(2,3,4-trichlorophenyl)methyl]phenyl]methyl]-2-[(2,3,4-trichlorophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C27H18Cl6O8S2.2Na/c28-18-5-1-12(22(30)24(18)32)10-16-20(42(36,37)38)7-3-14(26(16)34)9-15-4-8-21(43(39,40)41)17(27(15)35)11-13-2-6-19(29)25(33)23(13)31;;/h1-8,34-35H,9-11H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI 键 |
LSMLFLUGNXFEOL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C(=C1CC2=C(C(=C(C=C2)S(=O)(=O)[O-])CC3=C(C(=C(C=C3)Cl)Cl)Cl)O)O)CC4=C(C(=C(C=C4)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


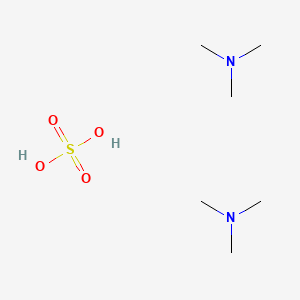
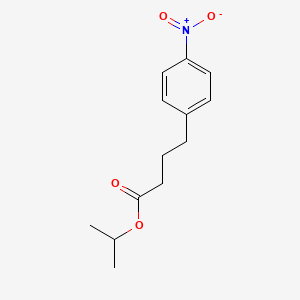

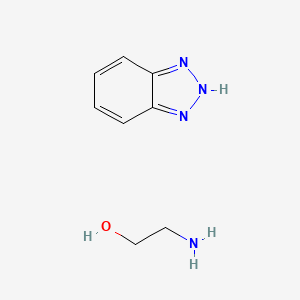
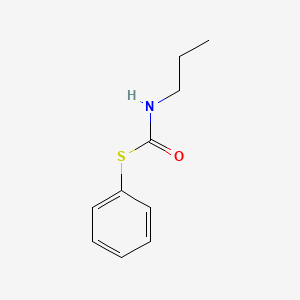

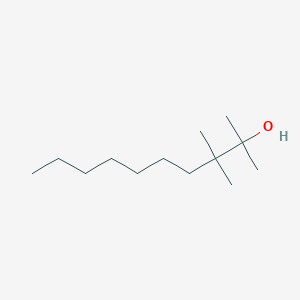

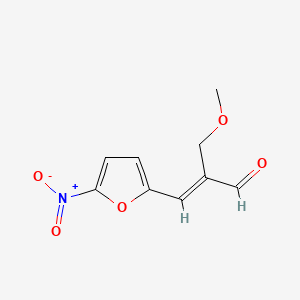
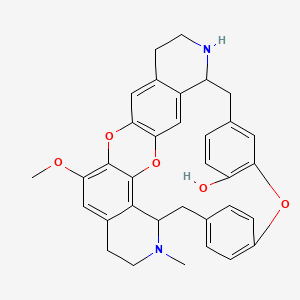
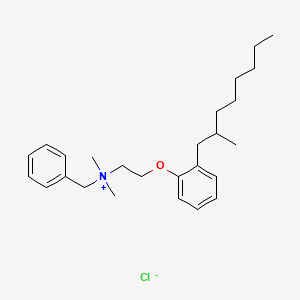
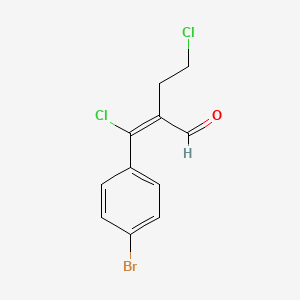
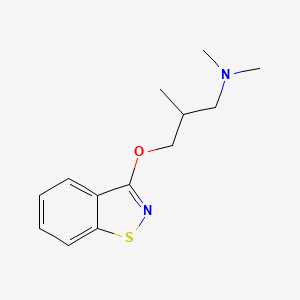
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
